(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione
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Overview
Description
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is a chiral compound with a piperazine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amino acid with an appropriate dipeptide derivative, followed by cyclization to form the piperazine-2,5-dione ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomerically pure product.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the piperazine-2,5-dione ring can be reduced to form corresponding alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of benzyl ketone or aldehyde derivatives.
Reduction: Formation of piperazine-2,5-diol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, thereby influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione: shares structural similarities with other piperazine-2,5-dione derivatives, such as:
Uniqueness
The unique stereochemistry of this compound distinguishes it from other similar compounds. Its specific configuration can result in different biological activities and selectivity profiles, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)11-13(18)14-10(12(17)15-11)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7H2,1H3,(H,14,18)(H,15,17)/t8-,10+,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJABUCBXJDBF-JMJZKYOTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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